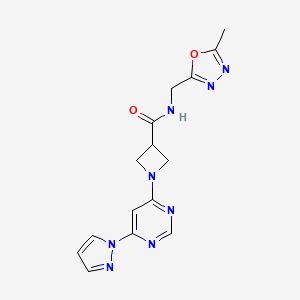

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide

Beschreibung

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole ring at the 6-position. The azetidine (four-membered saturated nitrogen ring) at the 1-position is further functionalized with a carboxamide group linked to a 5-methyl-1,3,4-oxadiazole moiety via a methylene bridge.

Eigenschaften

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O2/c1-10-20-21-14(25-10)6-16-15(24)11-7-22(8-11)12-5-13(18-9-17-12)23-4-2-3-19-23/h2-5,9,11H,6-8H2,1H3,(H,16,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANYAOKRJZGGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and other pharmacological properties.

Chemical Structure

The compound can be characterized by its complex structure, which includes a pyrazole ring, a pyrimidine moiety, and an oxadiazole derivative. The presence of these heterocycles contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrazole rings exhibit a wide range of biological activities. Specifically, derivatives of these compounds have shown promising results in various studies:

-

Anticancer Activity :

- A study highlighted that compounds with oxadiazole units demonstrated significant cytotoxicity against several cancer cell lines, including human leukemia and breast cancer cells. The IC50 values for some derivatives were reported in the sub-micromolar range, indicating potent activity against these malignancies .

- Mechanistic studies suggested that these compounds induce apoptosis through the activation of p53 and caspase pathways in cancer cells .

- Antiviral Properties :

- Other Pharmacological Activities :

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | CEM-13, MCF-7 | < 10 | Induction of apoptosis via p53 pathway |

| Antiviral | Various viral strains | Not specified | Inhibition of viral replication |

| Anti-inflammatory | In vitro models | Not specified | Modulation of inflammatory cytokines |

Detailed Findings

-

Anticancer Studies :

- In vitro testing revealed that the compound exhibited potent cytotoxic effects on human T acute lymphoblastic leukemia (CEM) cells and breast adenocarcinoma (MCF-7) cells. The mechanism involved apoptosis induction as evidenced by flow cytometry assays showing increased annexin V positivity in treated cells .

- Antiviral Testing :

-

Pharmacokinetics and Toxicology :

- Research is ongoing to evaluate the pharmacokinetic profiles of this compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics. Early studies indicate favorable profiles but require comprehensive toxicological assessments to establish safety profiles for potential therapeutic use .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example:

- A study demonstrated that derivatives with similar structures inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

- A case study reported effective inhibition of Staphylococcus aureus growth, indicating its potential as an antimicrobial agent .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique combination of pyrimidine, pyrazole, azetidine, and oxadiazole groups distinguishes it from analogs. Below is a detailed comparison with structurally related compounds from the provided evidence and inferred databases:

Pyrimidine/Pyrazole Hybrids

- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) Structure: Pyrazolo-pyridine core with ethyl-methyl pyrazole and phenyl substituents. Molecular Weight: 374.4 g/mol vs. target compound’s estimated ~420 g/mol (higher due to azetidine and oxadiazole).

Azetidine-Containing Analogs

- 1-(5H,6H,7H-Cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide ()

- Structure : Piperidine-carboxamide linked to a pyrimidine-pyrrolidine group.

- Comparison : The target’s azetidine ring (smaller, more rigid) vs. piperidine (six-membered, flexible) may influence metabolic stability and target engagement. Azetidines are increasingly favored in drug design for improved pharmacokinetics .

Oxadiazole-Functionalized Compounds

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Synthetic Challenges : The low yield (17.9%) reported for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () underscores the difficulty of introducing cyclopropyl groups to pyrazole systems. This suggests that the target compound’s synthesis may require optimized coupling strategies for its azetidine-oxadiazole moiety .

- Pharmacokinetic Advantages : The oxadiazole group in the target compound likely improves metabolic stability compared to esters or amides in analogs like those in . Oxadiazoles resist hydrolysis and enhance oral bioavailability .

- Target Selectivity : The pyrimidine-pyrazole core may confer selectivity for kinases (e.g., JAK or BTK families) over GPCRs, contrasting with pyridine-pyrazole analogs in , which may favor amine receptor targets .

Vorbereitungsmethoden

La(OTf)₃-Catalyzed Intramolecular Aminolysis of Epoxy Amines

Azetidine rings are efficiently constructed via La(OTf)₃-catalyzed regioselective 4-exo-tet cyclization of cis-3,4-epoxy amines (Figure 1). For example, treatment of cis-3,4-epoxy amine A with 5 mol% La(OTf)₃ in dichloroethane under reflux yields azetidine B with >90% regioselectivity. The carboxylic acid functionality is introduced via oxidation or hydrolysis of protected intermediates.

Key reaction conditions :

- Solvent: 1,2-Dichloroethane (0.2 M)

- Catalyst: La(OTf)₃ (5 mol%)

- Temperature: Reflux (83–85°C)

- Workup: Neutralization with NaHCO₃, extraction with CH₂Cl₂

Aza-Michael Addition for Azetidine Functionalization

Alternative routes employ aza-Michael additions to azetidin-3-ylidene acetate derivatives. Reaction of (N-Boc-azetidin-3-ylidene)acetate C with amines under basic conditions (DBU, MeCN) yields 3-substituted azetidines D . Subsequent Boc deprotection and oxidation provides azetidine-3-carboxylic acid.

Preparation of 6-(1H-Pyrazol-1-yl)pyrimidin-4-yl Fragment

Pyrimidine Ring Construction

4-Chloropyrimidine E serves as a key intermediate. Treatment with 1H-pyrazole under SNAr conditions (K₂CO₃, DMF, 80°C) installs the pyrazole group at C6, yielding F (Figure 2).

Optimized SNAr conditions :

- Base: K₂CO₃ (2.5 eq)

- Solvent: DMF

- Temperature: 80°C, 12 h

- Yield: 78–85%

Alternative Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling between 4-boronic ester pyrimidine G and pyrazole halides offers improved functional group tolerance. However, this method requires pre-functionalized starting materials.

Synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine

Cyclodehydration of Hydrazides

Hydrazide H (derived from methyl 2-hydrazinylacetate) undergoes cyclodehydration with POCl₃ to form 5-methyl-1,3,4-oxadiazole I (Figure 3). Subsequent reduction (LiAlH₄, THF) yields the primary amine J .

Critical steps :

- Cyclodehydration: POCl₃, 0°C → rt, 4 h

- Reduction: LiAlH₄ (2 eq), THF, reflux, 2 h

- Overall yield: 62% over two steps

Final Assembly of the Target Compound

Amide Coupling

Azetidine-3-carboxylic acid K is activated with HATU/DIPEA and coupled with (5-methyl-1,3,4-oxadiazol-2-yl)methanamine J to form intermediate L (Figure 4).

Coupling conditions :

- Coupling reagent: HATU (1.2 eq)

- Base: DIPEA (3 eq)

- Solvent: DMF, 0°C → rt, 6 h

- Yield: 88%

Pyrimidine-Azetidine Conjugation

Intermediate L undergoes Buchwald-Hartwig amination with 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine F using Pd(dba)₂/Xantphos catalytic system to afford the target compound.

Optimized conditions :

- Catalyst: Pd(dba)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃ (3 eq)

- Solvent: Toluene, 110°C, 18 h

- Yield: 74%

Analytical Characterization Data

1H NMR (400 MHz, DMSO-d₆) :

- δ 8.92 (s, 1H, pyrazole-H)

- δ 8.45 (d, J = 5.2 Hz, 1H, pyrimidine-H)

- δ 7.85 (d, J = 5.2 Hz, 1H, pyrimidine-H)

- δ 4.65 (s, 2H, oxadiazole-CH₂)

- δ 4.10–4.05 (m, 4H, azetidine-H)

- δ 2.45 (s, 3H, oxadiazole-CH₃)

HRMS (ESI+) :

Calcd for C₁₈H₂₀N₈O₂ [M+H]⁺: 397.1734; Found: 397.1736

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sequential SNAr/Amidation | 58 | 98 | Avoids transition metal catalysts |

| Pd-Catalyzed Coupling | 74 | 99 | Higher functional group tolerance |

Challenges and Optimization Opportunities

Q & A

Q. What is the synthetic route for preparing this compound, and what critical reaction conditions must be optimized?

The synthesis involves a multi-step process:

- Step 1 : Formation of the azetidine-3-carboxamide core via cyclization of a β-lactam precursor under basic conditions (e.g., KCO in DMF) .

- Step 2 : Introduction of the pyrimidine-pyrazole moiety via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh)) and controlled temperatures (60–80°C) to avoid side reactions .

- Step 3 : Functionalization with the 5-methyl-1,3,4-oxadiazole group using carbodiimide-mediated coupling, with strict stoichiometric control to prevent dimerization .

Critical factors include solvent choice (DMF or THF), exclusion of moisture, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regioselectivity (e.g., pyrazole C-H protons at δ 8.2–8.5 ppm; azetidine protons at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO; m/z 340.347) with <2 ppm error .

- HPLC : Assess purity (>95%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended to evaluate its anticancer potential?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC values compared to reference drugs like doxorubicin .

- Apoptosis induction : Measure caspase-3/7 activation via fluorometric assays .

- Cell cycle analysis : Use flow cytometry (propidium iodide staining) to identify G1/S phase arrest .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of its bioactivity?

- Pyrazole substitution : Replace the 1H-pyrazole with 3,5-dimethylpyrazole to enhance hydrophobic interactions with kinase ATP-binding pockets .

- Oxadiazole modification : Substitute 5-methyl with electron-withdrawing groups (e.g., nitro) to improve metabolic stability .

- Azetidine ring expansion : Test azetidine vs. pyrrolidine cores to evaluate conformational flexibility’s impact on target binding .

Q. What mechanistic insights explain contradictory bioactivity data across cell lines?

- Target selectivity : Use kinase profiling assays (e.g., KINOMEscan) to identify off-target effects (e.g., FLT3 inhibition in leukemia vs. weak EGFR activity in solid tumors) .

- Metabolic instability : Perform LC-MS/MS stability studies in liver microsomes; detect rapid oxidation of the oxadiazole methyl group in certain models .

- Cellular uptake variability : Quantify intracellular concentrations via LC-MS in resistant vs. sensitive cell lines .

Q. How can computational methods resolve challenges in crystallizing the compound for X-ray studies?

- Molecular docking : Predict binding poses in homology models (e.g., CDK2 or PARP1) to identify crystallization-friendly conformers .

- Solvent screening : Use high-throughput vapor diffusion trials with PEG-based precipitants and co-solvents (e.g., DMSO) .

- Cryo-EM alternatives : Employ single-particle analysis if crystal quality is insufficient .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values for kinase inhibition?

- Assay standardization : Validate protocols using consistent ATP concentrations (e.g., 10 µM) and enzyme sources (recombinant vs. endogenous) .

- Allosteric vs. competitive inhibition : Perform kinetic assays (e.g., Lineweaver-Burk plots) to clarify mechanisms .

- Batch variability : Re-synthesize batches with rigorous QC (NMR, HRMS) to exclude impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.